

molecular formula and weight of Amylocaine hydrochloride

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An In-depth Technical Guide to Amylocaine Hydrochloride

Core Compound Data

Amylocaine hydrochloride, historically known by trade names such as Stovaine, was the first synthetic and non-addictive local anesthetic, developed in 1903 by Ernest Fourneau.[1][2] It served as a safer alternative to cocaine for regional anesthesia, particularly in spinal procedures.[1][2] Below are its fundamental molecular properties.

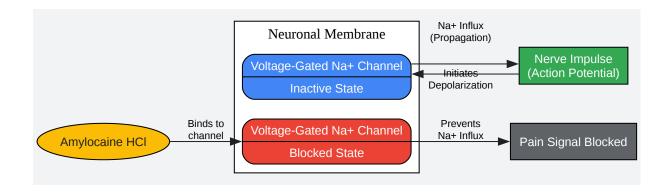
Parameter	Value	Citations
Molecular Formula	C14H22CINO2	[1]
Molecular Weight	271.78 g/mol (or 271.79 g/mol)	
IUPAC Name	[1-(dimethylamino)-2- methylbutan-2-yl] benzoate;hydrochloride	_
CAS Number	532-59-2	

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, the primary mechanism of action for **Amylocaine** hydrochloride is the blockade of voltage-gated sodium channels in the membranes of nerve cells. By reversibly



binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses. This prevention of depolarization effectively blocks the transmission of pain signals from the periphery to the central nervous system.



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Mechanism of Action for **Amylocaine** Hydrochloride.

Experimental Protocols: Synthesis

A detailed, step-by-step contemporary experimental protocol for the synthesis of **Amylocaine** hydrochloride is not readily available in recent literature, as it has been largely superseded by newer local anesthetics like lidocaine. However, the classical synthesis method is documented.

General Synthesis Pathway

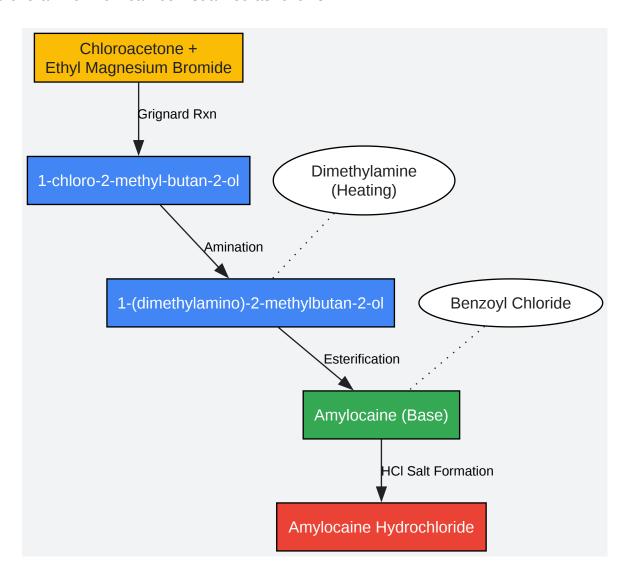
The preparation of **Amylocaine** hydrochloride involves a multi-step chemical synthesis:

- Grignard Reaction: The synthesis starts with the reaction of chloroacetone with an ethyl magnesium bromide Grignard reagent to form 1-chloro-2-methyl-butan-2-ol.
- Amination: The resulting intermediate is then heated with dimethylamine to produce 1-(dimethylamino)-2-methylbutan-2-ol.
- Esterification: The final step is the benzoylation of the alcohol, where it is esterified with benzoyl chloride to yield the **Amylocaine** base.



 Salt Formation: The Amylocaine base is then converted to its hydrochloride salt for pharmaceutical use.

The overall workflow can be visualized as follows:



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General synthesis workflow for **Amylocaine** Hydrochloride.

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References

- 1. Buy Amylocaine hydrochloride | 532-59-2 [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
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